molecular formula C21H25N3O3 B11313404 2-(4-tert-butylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(4-tert-butylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11313404
M. Wt: 367.4 g/mol
InChI Key: BRBDNPMGTKSLBB-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide is a complex organic compound that features a combination of phenoxy, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps, including the formation of the phenoxy, furan, and pyrazole components, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The pyrazole ring can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrazole ring can yield pyrazolines.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets. The furan and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C21H25N3O3/c1-15(27-17-9-7-16(8-10-17)21(2,3)4)20(25)23-19-11-12-22-24(19)14-18-6-5-13-26-18/h5-13,15H,14H2,1-4H3,(H,23,25)

InChI Key

BRBDNPMGTKSLBB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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